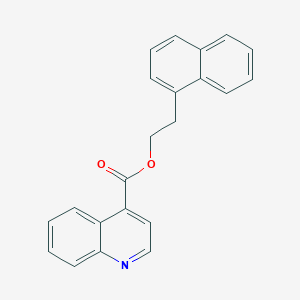
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate typically involves the reaction of naphthalene derivatives with quinoline-4-carboxylic acid. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the Pfitzinger reaction, where isatin reacts with enaminone in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
Applications De Recherche Scientifique
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinoline derivatives are known for their antimalarial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . The compound may also interact with cellular receptors and ion channels, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yl)quinoline-4-carboxylic acid
- Ethyl 6-methyl-4-(naphthalen-2-yl)quinoline-2-carboxylate
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
2-(Naphthalen-1-yl)ethyl quinoline-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a quinoline ring enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H17NO2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-naphthalen-1-ylethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C22H17NO2/c24-22(20-12-14-23-21-11-4-3-10-19(20)21)25-15-13-17-8-5-7-16-6-1-2-9-18(16)17/h1-12,14H,13,15H2 |
Clé InChI |
KZGACXHSFCTUDR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2CCOC(=O)C3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



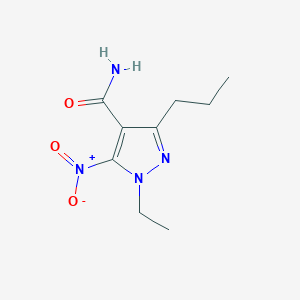

![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
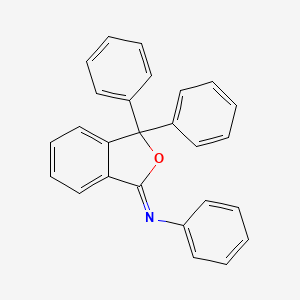
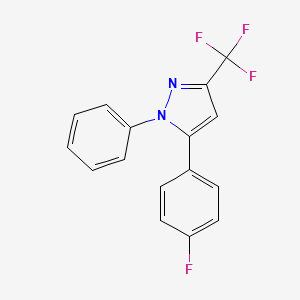
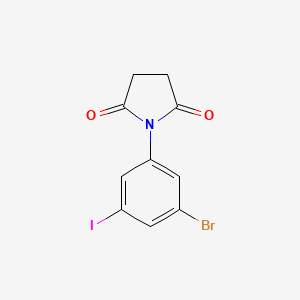
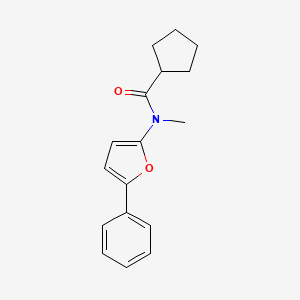
![Bis[2-(1,3-oxazolidin-3-yl)ethyl] hexanedioate](/img/structure/B12893412.png)
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
![2-Methylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12893421.png)
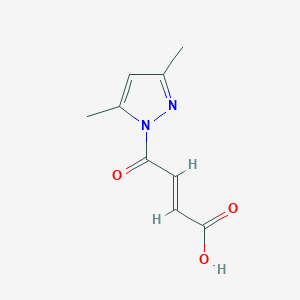
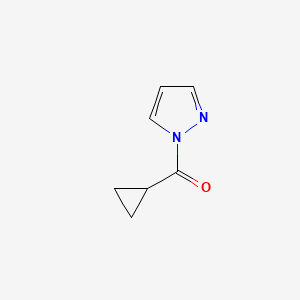
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
